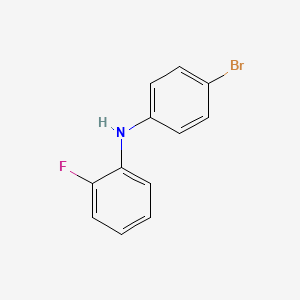
N-(4-Bromophenyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-fluoroaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2-fluoroaniline typically involves the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Bromophenyl)-2-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted anilines or thiophenes.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: N-(4-Bromophenyl)-2-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the design and synthesis of novel drug candidates.
Industry: this compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-Bromophenyl)-2-chloroaniline
- N-(4-Bromophenyl)-2-methoxyaniline
- N-(4-Bromophenyl)-2-nitroaniline
Comparison: N-(4-Bromophenyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, methoxy, and nitro analogs, the fluorine-containing compound may exhibit different reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C12H9BrFN |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H |
InChI Key |
NCWNPGAVLCQCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)
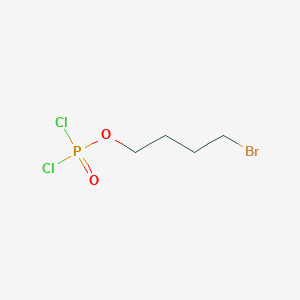
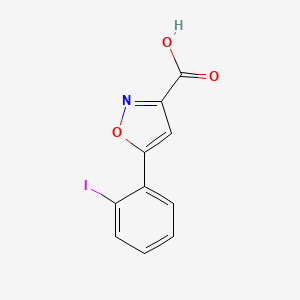
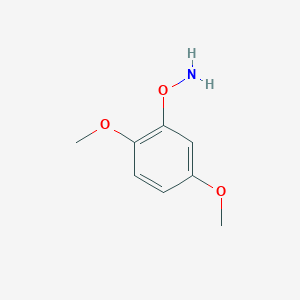
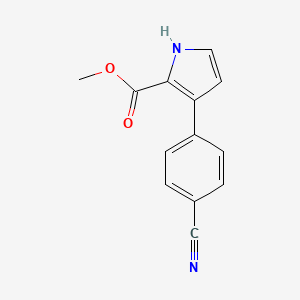
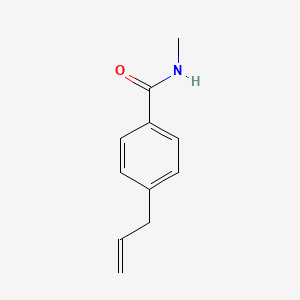
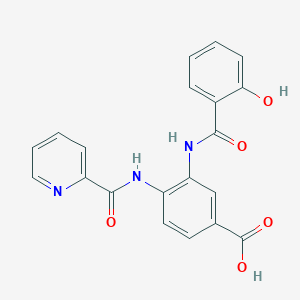
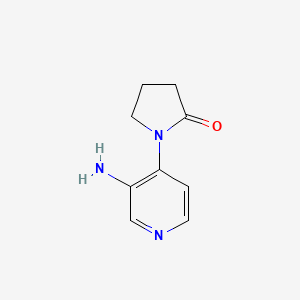
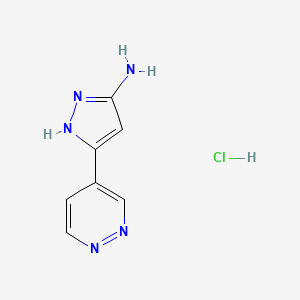
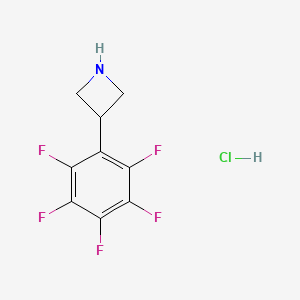
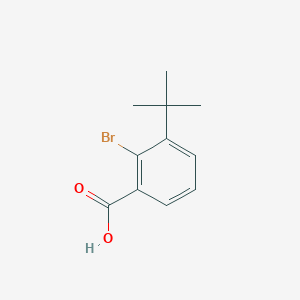
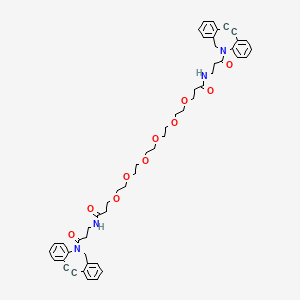
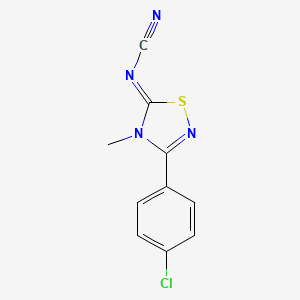
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
